2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide
Description
This compound features a pyridine-4-carboxamide core substituted with a fluorine atom at the 2-position. The aryl group attached to the carboxamide nitrogen includes a 3-[(4-methoxyphenyl)sulfamoyl] moiety and a 4-morpholin-4-ylphenyl group.
Properties
IUPAC Name |
2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5S/c1-32-19-5-2-17(3-6-19)27-34(30,31)21-15-18(4-7-20(21)28-10-12-33-13-11-28)26-23(29)16-8-9-25-22(24)14-16/h2-9,14-15,27H,10-13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDNQLLLQIWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=NC=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the metabotropic glutamate receptor 2 (mglur2). This receptor plays a crucial role in several neuropsychiatric disorders.
Mode of Action
Related compounds have been described as negative allosteric modulators. This means they bind to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction is mentioned in relation to similar compounds. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
A related compound was synthesized with a high molar activity and excellent radiochemical purity, suggesting potential for good bioavailability.
Result of Action
Related compounds have been used in positron emission tomography (pet) imaging studies of mglur2 function, indicating that they may have effects at the molecular and cellular level.
Action Environment
The suzuki–miyaura cross-coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under various environmental conditions.
Biological Activity
2-Fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 486.52 g/mol. The compound features a fluorine atom, a sulfamoyl group, and a morpholine moiety, which are known to enhance biological activity.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing sulfamoyl and morpholine groups often exhibit significant biological activities, including:
- Antitumor Activity : Compounds similar to this structure have shown promising results in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : The presence of the sulfamoyl group may contribute to the antimicrobial activity observed in related compounds.
The biological activity of this compound is likely influenced by its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Antitumor Activity
Recent studies have shown that derivatives of pyridine and morpholine compounds can inhibit key enzymes involved in tumor growth. For instance, similar compounds have been identified as effective inhibitors of PLK4 (Polo-like kinase 4), which plays a crucial role in cell division:
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| CFI-400945 | PLK4 | <10 |
| Compound 82a | Pim Kinases | 0.4 - 1.1 |
These findings suggest that this compound could potentially act as an effective antitumor agent through similar mechanisms.
Antimicrobial Activity
Compounds with sulfamoyl groups have demonstrated significant antimicrobial properties. For example, studies on related structures have shown effectiveness against various bacterial strains, indicating a potential for this compound to exhibit similar activity.
Case Studies
- In Vitro Assays : Various derivatives were tested against cancer cell lines, showing IC50 values ranging from nanomolar to micromolar concentrations, indicating potent biological activity.
- Animal Models : In vivo studies involving mouse models have reported reduced tumor sizes when treated with similar compounds, supporting the antitumor claims.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of the target compound with analogs identified in the evidence:
Key Observations:
Core Structure Variations: The target compound and INN analog () share a pyridine-4-carboxamide core, while the Enamine compound () uses a benzamide backbone. Pyrimidine derivatives () exhibit distinct heterocyclic cores, which may influence binding specificity .
Sulfamoyl vs. Trifluoromethyl: The INN compound’s trifluoromethyl group enhances lipophilicity compared to the target’s sulfamoyl group, which may improve membrane permeability but reduce hydrogen-bonding capacity .
Pharmacological Implications :
- The INN compound’s antineoplastic indication aligns with the target’s structural similarity, suggesting shared mechanisms (e.g., kinase inhibition) .
- Pyrimidine derivatives () with antibacterial/antifungal activity highlight the role of methoxyphenyl and fluorophenyl groups in microbial target engagement .
Structural Conformation and Stability
- Hydrogen Bonding : The pyrimidine derivative in exhibits intramolecular N–H⋯N hydrogen bonds , stabilizing its conformation. In contrast, the target compound’s sulfamoyl group and morpholine ring may facilitate intermolecular interactions (e.g., C–H⋯O bonds), enhancing crystal packing or protein binding .
Q & A
Basic: What are the standard protocols for synthesizing 2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential coupling reactions, sulfonamide formation, and purification via column chromatography. Key steps include:
- Sulfamoylation : Reacting 3-amino-4-morpholinophenyl derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaH in DMF) at 0–5°C to avoid side reactions .
- Carboxamide Coupling : Pyridine-4-carboxylic acid activation using EDCl/HOBt, followed by reaction with the sulfamoylated aniline intermediate in dichloromethane .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hours) improves yield (60–75%). Purity (>95%) is confirmed via HPLC .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Orthogonal analytical methods are used:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., sulfamoyl proton signals at δ 9.2–10.5 ppm; morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 525.18) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between sulfamoyl NH and morpholine oxygen) .
Advanced: What strategies resolve contradictory bioactivity data across cell-based assays?
Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation steps:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct vs. indirect activity .
- Proteomic Profiling : Use mass spectrometry-based chemoproteomics to map off-target interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Systematic substitution and computational modeling guide SAR:
- Core Modifications : Replace the morpholine ring with piperazine or thiomorpholine to assess impact on solubility and target binding .
- Substituent Analysis : Fluorine at position 2 of pyridine vs. chlorine/bromine analogs (see for analogous pyrimidine derivatives) .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to kinases or sulfotransferases, validated by IC measurements .
Basic: What analytical methods assess purity and stability under storage conditions?
Answer:
- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of sulfamoyl group) at 254 nm .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >150°C) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; track impurities via LC-MS .
Advanced: How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Answer:
- Co-solvent Systems : Use cyclodextrin (e.g., HP-β-CD) or DMSO/PEG 400 mixtures (≤10% v/v) .
- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: What mechanistic insights explain its inhibitory activity against specific kinases?
Answer:
Crystallographic data () and kinetic assays suggest:
- ATP-Binding Pocket Competition : The pyridine-4-carboxamide group mimics ATP’s adenine ring, forming hydrogen bonds with kinase hinge residues (e.g., Glu95 in MAPK) .
- Allosteric Modulation : The morpholine ring stabilizes a inactive kinase conformation via hydrophobic interactions with DFG motif residues .
Basic: How are metabolic stability and CYP450 interactions evaluated?
Answer:
- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH; measure half-life (t) using LC-MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate IC values .
Advanced: How do conflicting cytotoxicity results in 2D vs. 3D cell models inform experimental design?
Answer:
3D spheroids better mimic tumor microenvironments:
- Hypoxia Effects : Test under 1% O to assess impact on potency (e.g., HIF-1α stabilization reduces efficacy) .
- Stromal Interactions : Co-culture with fibroblasts to evaluate penetration and stromal-mediated resistance .
Advanced: What computational tools predict off-target binding to avoid assay interference?
Answer:
- SwissTargetPrediction : Prioritize kinases, GPCRs, and ion channels based on structural similarity .
- Molecular Dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) to predict false negatives in cell-free assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
